Saccharin 1-methylimidazole

Vue d'ensemble

Description

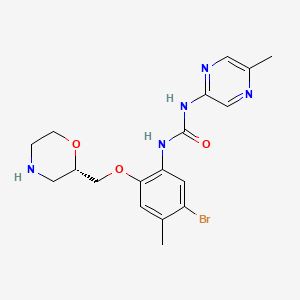

La saccharine 1-méthylimidazole est un composé polyvalent principalement utilisé comme activateur dans la synthèse de l’ADN et de l’ARN. Elle est connue pour ses excellentes caractéristiques de performance dans la synthèse d’oligonucléotides, ce qui en fait un outil précieux en biologie moléculaire et en biochimie .

Mécanisme D'action

La saccharine 1-méthylimidazole exerce ses effets en agissant comme un agent de couplage dans la méthode des phosphoramidites de synthèse d’oligonucléotides. Elle facilite la formation de liaisons internucléotidiques en catalysant la réaction de couplage des phosphoramidites. Cela implique l’activation du groupe hydroxy 5’ des nucléosides immobilisés et du groupe amine des phosphoramidites de nucléosides .

Composés Similaires :

- 1H-Tétrazole

- 5-Ethylthio-1H-tétrazole

- 5-Benzylthio-1H-tétrazole

- 4,5-Dicyanimidazole

Comparaison : La saccharine 1-méthylimidazole est unique dans sa capacité à agir comme un activateur polyvalent pour la synthèse de l’ADN et de l’ARN. Elle offre de meilleures caractéristiques de performance par rapport à d’autres activateurs, tels que le 1H-tétrazole, qui présente des limites en termes de solubilité et de temps de couplage. La saccharine 1-méthylimidazole fournit des rendements et une efficacité améliorés, ce qui en fait un choix privilégié pour la synthèse d’oligonucléotides .

Analyse Biochimique

Biochemical Properties

Saccharin 1-methylimidazole plays a significant role in biochemical reactions. It catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite . This interaction is crucial for the synthesis of DNA and RNA oligonucleotides .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of DNA and RNA. By facilitating the formation of oligonucleotides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by catalyzing the phosphoramidite coupling reaction. This involves binding interactions with the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .

Metabolic Pathways

It is known to interact with enzymes in the process of oligonucleotide synthesis

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La saccharine 1-méthylimidazole peut être synthétisée par la méthode des phosphoramidites, largement utilisée pour la synthèse d’oligonucléotides. Cette méthode implique le couplage de phosphoramidites de nucléosides à l’aide d’un agent de couplage. La saccharine 1-méthylimidazole agit comme un agent de couplage, facilitant la formation de liaisons internucléotidiques .

Méthodes de Production Industrielle : La production industrielle de la saccharine 1-méthylimidazole implique la méthylation acide catalysée de l’imidazole par le méthanol. Une autre méthode comprend la réaction de Radziszewski, qui implique le glyoxal, le formaldéhyde et un mélange d’ammoniac et de méthylamine .

Analyse Des Réactions Chimiques

Types de Réactions : La saccharine 1-méthylimidazole subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Elle peut être réduite dans des conditions spécifiques pour produire d’autres composés.

Substitution : Elle peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés de l’imidazole, tandis que les réactions de substitution peuvent produire une variété d’imidazoles substitués .

4. Applications de la Recherche Scientifique

La saccharine 1-méthylimidazole a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Saccharin 1-methylimidazole has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

- 1H-Tetrazole

- 5-Ethylthio-1H-tetrazole

- 5-Benzylthio-1H-tetrazole

- 4,5-Dicyanoimidazole

Comparison: Saccharin 1-methylimidazole is unique in its ability to act as a general-purpose activator for both DNA and RNA synthesis. It offers better performance characteristics compared to other activators, such as 1H-tetrazole, which has limitations in solubility and coupling times. This compound provides improved yields and efficiency, making it a preferred choice for oligonucleotide synthesis .

Propriétés

IUPAC Name |

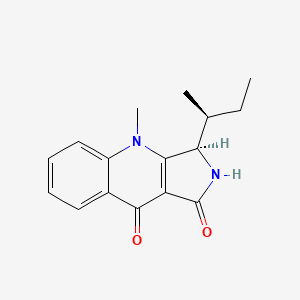

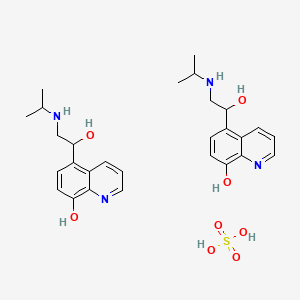

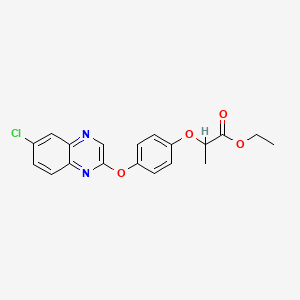

1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSNKRPEUQVMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.